![molecular formula C20H18FN3O2 B2973098 4-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one CAS No. 1172396-88-1](/img/structure/B2973098.png)
4-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one” is a complex organic molecule. It contains an oxadiazole ring, which is a heterocyclic compound consisting of one oxygen atom and two nitrogen atoms . Oxadiazoles are known for their wide range of biological activities, including anticancer properties .
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are usually characterized using FT-IR, LCMS, and NMR spectral techniques .Molecular Structure Analysis
The molecular structure of this compound is complex, with an oxadiazole ring attached to a fluorophenyl group and a pyrrolidin-2-one group. The InChI code for a similar compound, 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid, is 1S/C15H9FN2O3/c16-12-7-2-1-6-11 (12)14-17-13 (18-21-14)9-4-3-5-10 (8-9)15 (19)20/h1-8H, (H,19,20) .Chemical Reactions Analysis
The chemical reactions involving oxadiazole derivatives are diverse and depend on the specific functional groups present in the molecule. For instance, oxadiazoles can undergo reactions such as nucleophilic substitution, addition, and elimination .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For a similar compound, 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid, the molecular weight is 284.25 .科学的研究の応用
Antimicrobial and Anticancer Applications
Research on compounds with structural similarities, particularly those featuring oxadiazole rings, has demonstrated potential antimicrobial and anticancer properties. For instance, Desai et al. (2016) synthesized fluorinated pyrazole compounds containing pyridyl 1,3,4-oxadiazole motifs, which showed significant antibacterial and antifungal activities, including effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). Zhang et al. (2005) discovered a series of 3-aryl-5-aryl-1,2,4-oxadiazoles as apoptosis inducers and potential anticancer agents, with one compound showing good activity against breast and colorectal cancer cell lines and identified as targeting TIP47, a protein associated with the insulin-like growth factor II receptor.
Material Science and Electronics
In the domain of materials science, Hamciuc et al. (2005) developed new fluorinated poly(1,3,4-oxadiazole-ether-imide)s with high thermal stability and fluorescence properties, suitable for applications in coatings and potentially in optoelectronic devices. Brütting et al. (1997) synthesized aromatic polyethers containing oxadiazole units for use in organic light-emitting diodes (OLEDs), highlighting the materials' high thermal stability and good film-forming capabilities.
Biological Activity Studies
Vinayak et al. (2017) synthesized novel amine derivatives of 5-[5-(chloromethyl)-1, 3, 4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine, evaluating them for in vitro anticancer activity against various human cancer cell lines, with some compounds exhibiting significant cytotoxicity. Additionally, compounds with oxadiazole motifs have been explored for their potential antitubercular agents, as in the work by Joshi et al. (2015), which synthesized pyrrolyl 1,3,4-oxadiazole benzothioate derivatives and evaluated them for antitubercular activity.
These studies collectively demonstrate the broad applicability of compounds featuring the oxadiazole ring, ranging from antimicrobial and anticancer activities to advanced materials for electronic devices. Their significant biological activities and physicochemical properties make them subjects of interest in both pharmaceutical research and materials science.
- Design, synthesis, and biological evaluation of novel fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs (Desai et al., 2016)
- Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents (Zhang et al., 2005)
- New fluorinated poly(1,3,4-oxadiazole-ether-imide)s (Hamciuc et al., 2005)
- Aromatic polyethers with oxadiazole units – synthesis and application in organic light emitting diodes (Brütting et al., 1997)
- Design, Synthesis and Characterization of Novel Amine Derivatives of 5-[5-(Chloromethyl)-1, 3, 4-Oxadiazol-2-yl]- 2-(4-Fluorophenyl)-Pyridine as a New Class of Anticancer Agents (Vinayak et al., 2017)
- Combined Pharmacophore and Molecular Docking-based In silico Study of Some Pyrrolyl 1,3,4-oxadiazole benzothioate Derivatives (Joshi et al., 2015)
作用機序
特性
IUPAC Name |
4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c21-17-9-5-4-8-16(17)20-22-19(23-26-20)15-12-18(25)24(13-15)11-10-14-6-2-1-3-7-14/h1-9,15H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSBJWQOILRTSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=CC=C2)C3=NOC(=N3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Ethyl-8-((4-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2973015.png)
![4-(4-chlorobenzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B2973016.png)
![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide](/img/structure/B2973022.png)

![7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2973024.png)
![9-benzyl-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2973025.png)
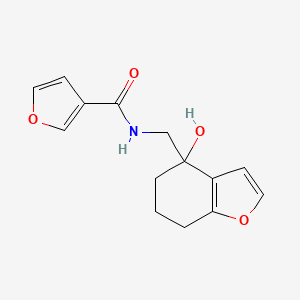
![2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2973029.png)
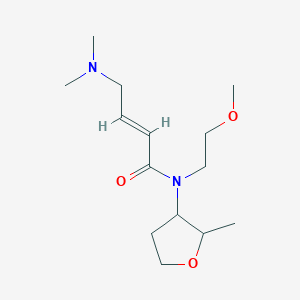

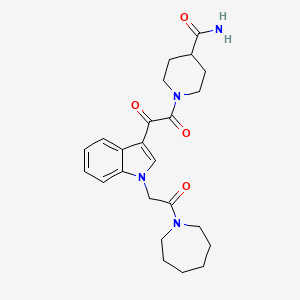
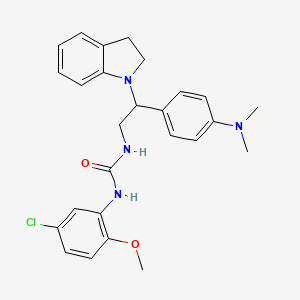
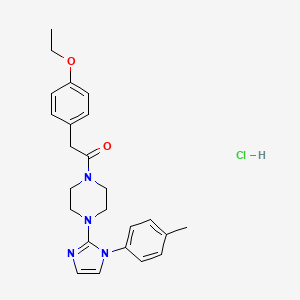
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2973038.png)
